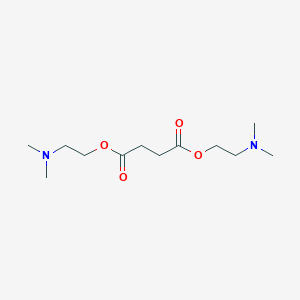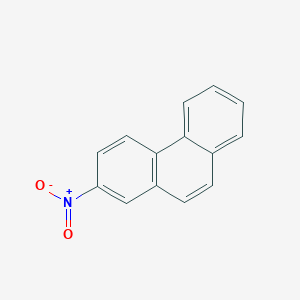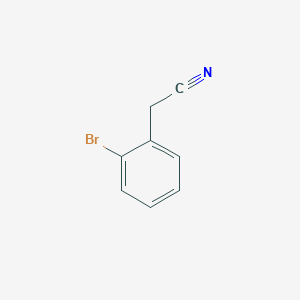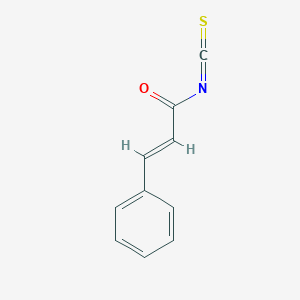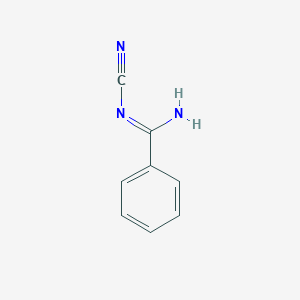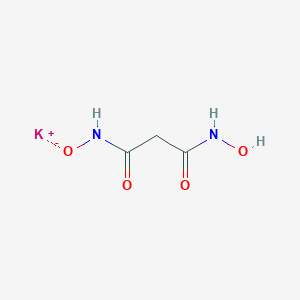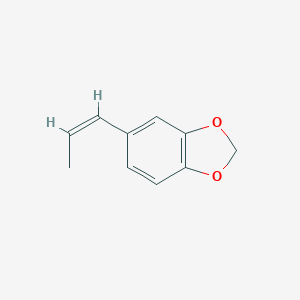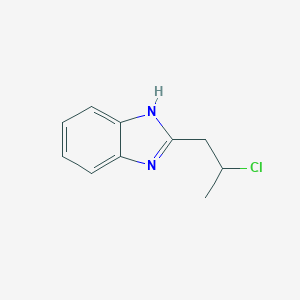
2-(2-chloropropyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloropropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in different areas. It is a benzimidazole derivative that has been synthesized and studied extensively.
Scientific Research Applications
2-(2-chloropropyl)-1H-benzimidazole has been studied for its potential applications in different areas of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It also shows potential as an anti-inflammatory agent and has been studied for its effects on the immune system. Furthermore, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism Of Action
The mechanism of action of 2-(2-chloropropyl)-1H-benzimidazole is not fully understood. However, it has been suggested that it exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. It also appears to have an effect on the immune system by modulating the production of cytokines, which are proteins that regulate immune responses.
Biochemical And Physiological Effects
Studies have shown that 2-(2-chloropropyl)-1H-benzimidazole has a range of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It also appears to have an effect on the expression of genes involved in inflammation and immune responses. In addition, it has been shown to have an effect on the levels of neurotransmitters in the brain, which may be relevant to its potential use in the treatment of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-(2-chloropropyl)-1H-benzimidazole in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a range of conditions, which makes it suitable for use in different experimental settings. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on 2-(2-chloropropyl)-1H-benzimidazole. One area of interest is the development of more potent analogs that could have improved antitumor activity. Another direction is the investigation of its effects on other diseases, such as autoimmune disorders. Additionally, further research is needed to elucidate its mechanism of action and to identify potential targets for therapeutic intervention.
Conclusion:
In conclusion, 2-(2-chloropropyl)-1H-benzimidazole is a benzimidazole derivative that has shown potential for use in different areas of scientific research. Its synthesis method is relatively straightforward, and it exhibits antitumor and anti-inflammatory activity. While its mechanism of action is not fully understood, it has been investigated for its effects on the immune system and in the treatment of neurodegenerative diseases. Further research is needed to fully understand its potential applications and to identify new directions for investigation.
Synthesis Methods
The synthesis of 2-(2-chloropropyl)-1H-benzimidazole involves the reaction of 2-aminobenzimidazole with 2-chloropropane in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions for several hours, and the product is obtained after purification and isolation.
properties
CAS RN |
19401-81-1 |
|---|---|
Product Name |
2-(2-chloropropyl)-1H-benzimidazole |
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
2-(2-chloropropyl)-1H-benzimidazole |
InChI |
InChI=1S/C10H11ClN2/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6H2,1H3,(H,12,13) |
InChI Key |
AFHQSXPBIHUHCD-UHFFFAOYSA-N |
SMILES |
CC(CC1=NC2=CC=CC=C2N1)Cl |
Canonical SMILES |
CC(CC1=NC2=CC=CC=C2N1)Cl |
synonyms |
Benzimidazole, 2-(2-chloropropyl)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



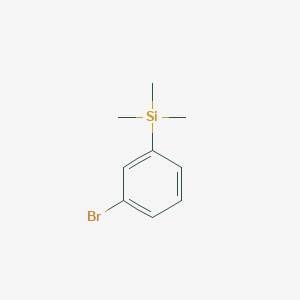
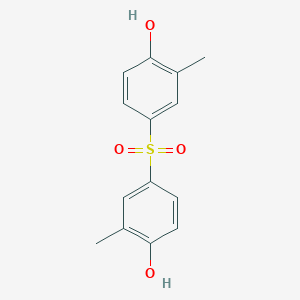
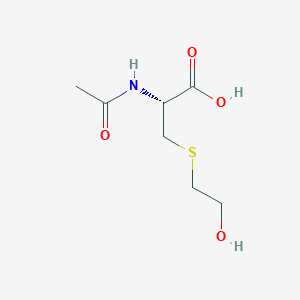
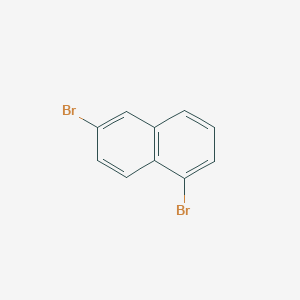
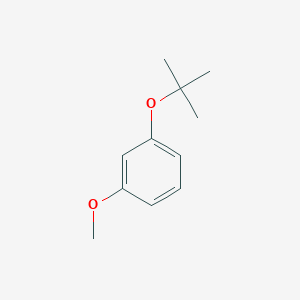
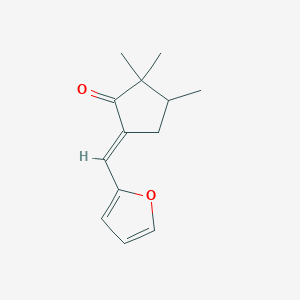
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B96466.png)
